8-Methyl-5-oxa-2,8-diazaspiro[3.5]nonane dihydrochloride

Catalog No.
S3161474
CAS No.
2445786-41-2
M.F
C7H16Cl2N2O
M. Wt
215.12
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Methyl-5-oxa-2,8-diazaspiro[3.5]nonane dihydroch...

CAS Number

2445786-41-2

Product Name

8-Methyl-5-oxa-2,8-diazaspiro[3.5]nonane dihydrochloride

IUPAC Name

8-methyl-5-oxa-2,8-diazaspiro[3.5]nonane;dihydrochloride

Molecular Formula

C7H16Cl2N2O

Molecular Weight

215.12

InChI

InChI=1S/C7H14N2O.2ClH/c1-9-2-3-10-7(6-9)4-8-5-7;;/h8H,2-6H2,1H3;2*1H

InChI Key

WAMOQMMARGTCCB-UHFFFAOYSA-N

SMILES

CN1CCOC2(C1)CNC2.Cl.Cl

Solubility

not available
8-Methyl-5-oxa-2,8-diazaspiro[3.5]nonane;dihydrochloride is a spirocyclic compound with potential biological activities. It has been synthesized and characterized, and its physical and chemical properties have been investigated. This compound has applications in various fields of research and industry. This paper aims to provide an overview of the definition, background, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity, safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions.
8-Methyl-5-oxa-2,8-diazaspiro[3.5]nonane;dihydrochloride is a spirocyclic compound that belongs to the class of alicyclic amines. It has the molecular formula C9H20N2OCl2 and molecular weight of 256.08 g/mol. The compound is a solid, white crystalline powder with a melting point of 195-197°C. This compound has been synthesized and investigated for its potential biological and pharmacological properties.
The physical and chemical properties of 8-Methyl-5-oxa-2,8-diazaspiro[3.5]nonane;dihydrochloride have been studied extensively. The compound is soluble in water, ethanol, and methanol. It is insoluble in diethyl ether, chloroform, and hexane. The compound is stable under normal laboratory conditions. The compound has been characterized by various spectroscopic techniques including IR, NMR, and mass spectrometry.
8-Methyl-5-oxa-2,8-diazaspiro[3.5]nonane;dihydrochloride can be synthesized by the reaction of 5-amino-4-methyl-2-oxazole with 1,5-dibromopentane in the presence of sodium hydroxide. The crude product is then purified by recrystallization from ethanol. The final product is obtained as a white crystalline powder with a melting point of 195-197°C. The compound has been characterized by various spectroscopic techniques including IR, NMR, and mass spectrometry.
for the detection and quantification of 8-Methyl-5-oxa-2,8-diazaspiro[3.5]nonane;dihydrochloride have been developed. These methods include high-performance liquid chromatography (HPLC), gas chromatography (GC), and mass spectrometry (MS). These methods have been used to analyze the compound in various biological and environmental samples.
The biological properties of 8-Methyl-5-oxa-2,8-diazaspiro[3.5]nonane;dihydrochloride have been investigated. The compound has shown potential activity against various diseases including cancer, bacterial infections, and neurological disorders. The mechanism of action of the compound is not fully understood, but it has been suggested that it acts by inhibiting the activity of specific enzymes and receptors.
The toxicity and safety of 8-Methyl-5-oxa-2,8-diazaspiro[3.5]nonane;dihydrochloride have been investigated. The compound has been found to be relatively safe in animal studies with no significant adverse effects observed. However, further toxicity studies are needed to assess the safety of the compound in humans.
8-Methyl-5-oxa-2,8-diazaspiro[3.5]nonane;dihydrochloride has applications in various fields of research and industry. It can be used as a starting material for the synthesis of other spirocyclic compounds with potential biological and pharmacological properties. The compound can also be used as a reference standard in analytical methods for the detection and quantification of other spirocyclic compounds.
Research on 8-Methyl-5-oxa-2,8-diazaspiro[3.5]nonane;dihydrochloride is ongoing. Studies are being conducted to investigate its potential biological and pharmacological properties. The compound is also being evaluated for its safety and toxicity in humans.
8-Methyl-5-oxa-2,8-diazaspiro[3.5]nonane;dihydrochloride has potential implications in various fields of research and industry. It can be used as a starting material for the synthesis of other spirocyclic compounds with potential biological and pharmacological properties. The compound can also be used as a reference standard in analytical methods for the detection and quantification of other spirocyclic compounds. Additionally, the compound has potential applications in the development of new drugs for the treatment of various diseases.
There are some limitations to the research on 8-Methyl-5-oxa-2,8-diazaspiro[3.5]nonane;dihydrochloride. Further studies are needed to fully understand the mechanism of action of the compound and its potential applications in the development of new drugs. Additionally, the safety and toxicity of the compound in humans must be evaluated before it can be used in clinical trials.
for research on 8-Methyl-5-oxa-2,8-diazaspiro[3.5]nonane;dihydrochloride may include:
1. Investigating the potential of the compound as a drug for the treatment of various diseases
2. Studying the mechanism of action of the compound and its interactions with specific enzymes and receptors
3. Optimizing the synthesis of the compound for improved yields and purity
4. Developing new analytical methods for the detection and quantification of the compound in various samples
5. Conducting toxicity studies of the compound in humans to assess its safety for use in clinical trials
6. Exploring the potential of the compound for other applications in various fields of research and industry.

Dates

Modify: 2023-08-18

Explore Compound Types